molecular formula C12H24O2 B1581653 Hexyl hexanoate CAS No. 6378-65-0

Hexyl hexanoate

Cat. No.: B1581653
CAS No.: 6378-65-0
M. Wt: 200.32 g/mol
InChI Key: NCDCLPBOMHPFCV-UHFFFAOYSA-N
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Description

Hexyl hexanoate, also known as hexyl caproate or n-hexyl hexanoate, is an organic compound with the molecular formula C12H24O2 and a molecular weight of 200.32 . It is one of the main flavor components of passion fruit and apples .


Synthesis Analysis

This compound can be synthesized through the hydrogenation of hexanoic acid . In a study, crude hexanoic acid was produced through the fermentation of grape pomace, an abundant Italian agrifood waste . A commercial 5 wt% Re/γ-Al2O3 was used for the catalytic hydrogenation of crude hexanoic acid . The support acidity allowed the tuning of the reaction selectivity toward the formation of this compound, instead of 1-hexanol, reaching yields of 40 and 25 mol%, respectively .


Molecular Structure Analysis

The molecular structure of this compound consists of a hexyl group (C6H13) and a hexanoate group (C6H11O2) . The hexanoate group is derived from hexanoic acid, a carboxylic acid, and the hexyl group is derived from hexanol, an alcohol .


Chemical Reactions Analysis

Esters like this compound are produced by the reaction of acids with alcohols . In the case of this compound, hexanoic acid reacts with hexanol to form the ester .


Physical and Chemical Properties Analysis

This compound has a boiling point of 518.58 K and a fusion point of 217.90 K . It is a stable substance under normal conditions .

Scientific Research Applications

Synthesis and Catalysis

  • Hexyl hexanoate has been synthesized using various catalysts such as sodium bisulfate, cerium sulfate supported on silica gel, and potassium bisulfate. These catalysts have demonstrated efficiency, economic viability, and ease of use, with high yields reaching up to 99.4% under optimal conditions (Chen Dan-yun, 2007); (J. Lin-yu, 2008); (Li Hong, 2006).

Food Industry Applications

  • This compound, with its fruity odor, has significant applications in the food industry. Immobilized lipase from Mucor miehei has been used to catalyze the transesterification of hexanol with triacetin, a process optimized for higher yield using response surface methodology (C. Shieh & S. W. Chang, 2001).

Safety Assessment

  • This compound has undergone a comprehensive safety assessment for use in fragrance ingredients, covering genotoxicity, repeated dose toxicity, reproductive toxicity, and environmental safety, and was found to meet safety standards (A. Api et al., 2020).

Renewable Energy and Environmental Applications

  • Research has been conducted on the hydrogenation of hexanoic acid to produce this compound as a diesel bio-blendstock. This process, utilizing rhenium catalysts and biomass-derived hexanoic acid, indicates potential for this compound in renewable energy applications and aligns with environmental goals (D. Licursi et al., 2022).

Cosmetic and Pharmaceutical Applications

  • This compound, due to its antioxidant properties, is also utilized in cosmetics and pharmaceuticals. Studies have investigated its dermal absorption profile and its efficacy as an antioxidant surfactant, highlighting its significance in these industries (C. Alonso et al., 2015).

Agricultural Applications

  • In agriculture, this compound has been explored for its antimicrobial activity against pathogens in fresh-sliced apples, demonstrating potential as a natural preservative and safety enhancer in minimally processed foods (R. Lanciotti et al., 2003).

Future Directions

Hexyl hexanoate has potential applications as a bio-additive for traditional fuels . It has been studied for its effects on diesel engine performance and exhaust emissions, showing positive effects especially on the reduction in carbon monoxide and soot emissions . It can be blended with commercial diesel fuel, up to high loadings currently not yet investigated (20 vol%), without altering the engine performances .

Mechanism of Action

Target of Action

Hexyl hexanoate, also known as hexyl caproate, is a hexanoate ester obtained by the formal condensation of the carboxy group of hexanoic acid (caproic acid) with hexan-1-ol . It is a constituent found in passion fruit, apples, strawberries, and wine It is known to interact with olfactory receptors as it contributes to the aroma of various fruits and wines .

Mode of Action

This compound interacts with its targets primarily through its volatile nature. As a volatile organic compound (VOC), it can easily evaporate or sublimate at room temperature, allowing it to be detected by olfactory receptors . This interaction contributes to the perception of aroma in various fruits and wines .

Biochemical Pathways

This compound is a product of the esterification reaction between hexanoic acid and hexan-1-ol . This reaction is part of the larger fatty acid metabolism pathway. In plants, this compound is part of the lipoxygenase–hydroperoxide lyase (LOX-HPL) pathway, which is responsible for the formation of various volatile compounds contributing to the aroma of fruits .

Pharmacokinetics

Its metabolism would likely involve enzymatic breakdown into smaller components, which could then be excreted .

Result of Action

The primary result of this compound’s action is the contribution to the aroma of various fruits and wines. When inhaled, it interacts with olfactory receptors, leading to the perception of specific scents .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its volatility and therefore its ability to interact with olfactory receptors can be affected by temperature and humidity. Furthermore, in the context of its use as a bio-additive in diesel engines, the performance and emissions can be influenced by factors such as engine load and fuel blend .

Biochemical Analysis

Biochemical Properties

Hexyl hexanoate plays a significant role in biochemical reactions, particularly in the formation of esters. It is synthesized through the esterification of hexanol and hexanoic acid, typically catalyzed by an acid or base . In biochemical reactions, this compound interacts with various enzymes and proteins, including esterases, which hydrolyze esters into their corresponding alcohols and acids. These interactions are crucial for the metabolism and breakdown of this compound in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular functions . Additionally, this compound can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, this compound can inhibit certain esterases, preventing the hydrolysis of esters and thereby affecting metabolic processes . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing flavor and aroma in food products. At high doses, it can exhibit toxic or adverse effects, including liver toxicity and other metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is safe and effective .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as esterases and lipases, which play a role in its breakdown and utilization . These interactions can affect metabolic flux and alter the levels of metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its biochemical activity and its effects on cellular function .

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments . This localization can affect its activity and function, particularly in relation to its interactions with other biomolecules .

Properties

IUPAC Name

hexyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDCLPBOMHPFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3047552
Record name Hexyl hexanoate
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Molecular Weight

200.32 g/mol
Source PubChem
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Physical Description

Liquid, colourless to pale yellow oily liquid with a herbaceous odour
Record name Hexanoic acid, hexyl ester
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Record name Hexyl hexanoate
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Record name Hexyl hexanoate
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Boiling Point

245.00 to 246.00 °C. @ 760.00 mm Hg
Record name Hexyl hexanoate
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Solubility

insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol)
Record name Hexyl hexanoate
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Density

0.855-0.863(20°)
Record name Hexyl hexanoate
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CAS No.

6378-65-0
Record name Hexyl hexanoate
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Record name HEXYL HEXANOATE
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Record name HEXYL HEXANOATE
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Record name Hexyl hexanoate
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Melting Point

-55.00 °C. @ 760.00 mm Hg
Record name Hexyl hexanoate
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Synthesis routes and methods

Procedure details

Likewise, refluxing a toluene solution containing one equivalent of hexyl hexanoate, 2 equivalents of cyclohexanol and 1 mol % of the PNN complex 1 under argon atmosphere for 20 h resulted in 84% conversion of hexyl hexanoate as determined by GC analysis, with the exclusive formation of the ester cyclohexyl hexanoate in 83% yield (Table 8, entry 2). Notably, unlike the traditional transesterification methods, this reaction does not form an alcohol product; rather, an irreversible incorporation of both the acyl and alkoxo parts of the starting ester into the product ester takes place. While 2 equivalents of the alcohol with respect to the ester are sufficient, somewhat higher yields are obtained when 3 equivalents of alcohol were used. Thus, reaction of 3 equivalents of cyclohexanol with hexyl hexanoate resulted after 26 h in 96% conversion with 95% yield of cyclohexyl hexanoate, as observed by GC, and confirmed by GC-MS by comparison with an authentic sample (Table 8, entry 3). The pure product was isolated by evaporation of the solvent followed by passing through a basic alumina plug and analysis by NMR and GC-MS. Use of the PNP complexes 2 or 3 resulted after 20 h in 58% or 17% yield of cyclohexyl hexanoate, respectively. Studying the scope of this new reaction with regard to the secondary alcohol, reaction of hexyl hexanoate with cyclopentanol in the presence of 1 mol % 1 was carried out. After 26 h reflux in toluene, cyclopentyl hexanoate (70% yield) was formed, with 71% conversion of hexyl hexanoate (Table 8, entry 4). Similarly, upon reaction of hexyl hexanoate with excess of 1-phenylethanol, 50% conversion of hexyl hexanoate with the formation of 49% of the acylated product was observed (Table 8, entry 5). The lower conversion of the ester is a result of facile dehydrogenation of 1-phenylethanol to acetophenone (49%). Because of the expected easy dehydrogenation of the isopropyl alcohol to acetone, transesterification with this alcohol was performed in a closed vessel, to retard this dehydrogenation process. Thus, heating hexyl hexanoate with excess of isopropyl alcohol resulted after 19 h in 83% conversion of hexyl hexanoate with the formation of isopropyl hexanoate in 67% yield (entry 6). The reaction of hexyl hexanoate and 3-pentanol led to 91% conversion of the ester with formation of 3-pentyl hexanoate in 90% yield after 26 h reflux (entry 7).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can hexyl hexanoate be produced from renewable resources?

A1: Yes. Research demonstrates that this compound can be synthesized via the hydrogenation of hexanoic acid, a carboxylic acid obtainable from the fermentation of various biomass sources, including grape pomace [, ].

Q2: What type of catalyst is effective for synthesizing this compound?

A2: Several catalysts have shown promise in this compound synthesis:

  • Supported Ga2(SO4)3: SnO2-kaolin supported Ga2(SO4)3 effectively catalyzes the esterification of n-hexanol and n-hexanoic acid to produce this compound [].
  • Potassium Bisulfate (KHSO4): KHSO4 acts as an efficient catalyst for this compound synthesis, achieving high yields and demonstrating reusability [].
  • Cerium Sulfate on Silica Gel: This catalyst system enables the efficient synthesis of this compound, offering advantages in terms of cost-effectiveness and ease of use [].
  • Sodium Bisulfate (NaHSO4): Similar to KHSO4, NaHSO4 is a viable catalyst for this reaction, exhibiting efficiency and reusability [].
  • Rhenium-based catalysts: Commercial rhenium catalysts like Re2O7 and 5 wt% Re/C, particularly when combined with niobium phosphate as an acid co-catalyst, can tune the selectivity towards this compound production during hexanoic acid hydrogenation [].

Q3: What factors can influence the yield of this compound during synthesis?

A3: Key factors impacting the yield include:

  • Catalyst type and dosage: The choice and amount of catalyst directly influence reaction rate and yield [, , ].
  • Reaction time and temperature: Sufficient reaction time and optimal temperature are crucial for maximizing conversion [].
  • Molar ratio of reactants: The ratio of n-hexanol to n-hexanoic acid impacts the reaction equilibrium and thus the yield [].
  • Water removal: Utilizing water entrainers like benzene and optimizing their dosage can shift the equilibrium towards ester formation, enhancing the yield [].

Q4: What are the potential applications of this compound?

A4: this compound exhibits potential in several areas:

  • Diesel Bio-Blendstock: Research suggests that this compound, alone or in mixtures with 1-hexanol, can be blended with diesel fuel, significantly reducing soot and carbon monoxide emissions without compromising engine performance [, ].
  • Flavor and Fragrance Industry: this compound contributes to the characteristic aroma profiles of various fruits, including apples [, , ], bananas [], pears [], strawberries [], and passion fruits [, ]. This makes it a valuable ingredient in the food and beverage industry for flavoring.

Q5: How does this compound contribute to the aroma of fruits?

A5: this compound belongs to a class of organic compounds called esters, known for their fruity and sweet aromas. Its presence in the volatile profile of various fruits, often alongside other esters, aldehydes, and terpenes, contributes to their complex and characteristic scents.

Q6: How do storage conditions impact this compound levels in fruits?

A6: Research on 'Gala' apples indicates that while different irrigation and nitrogen fertilization regimes have a limited effect on the volatile profile, storage conditions significantly alter the volatile composition []. The use of controlled atmosphere storage, particularly with 1-methylcyclopropene (1-MCP), can impact the relative abundance of various volatile compounds, including this compound, ultimately influencing the perceived aroma of stored apples.

Q7: Can this compound act as an attractant for insects?

A7: Yes, studies have shown that:

  • Codling Moths (Cydia pomonella): this compound, along with other compounds like butyl hexanoate and (E,E)-α-farnesene, acts as a kairomone, attracting codling moths to ripe apples and pears [].
  • Ladybird Beetles (Hippodamia variegata): The odorant-binding protein HvarOBP5 in ladybirds binds strongly to this compound, suggesting its role in the perception of prey and habitat plant volatiles. This binding elicits electroantennography (EAG) responses and attracts ladybirds to the compound, highlighting its ecological role in insect-plant interactions [].

Q8: What are the implications of understanding the role of this compound in insect attraction?

A8: This knowledge can contribute to developing targeted pest management strategies:

  • Monitoring: Pheromone traps baited with this compound can monitor pest populations, enabling timely interventions [].

Q9: What is the molecular formula and weight of this compound?

A9: * Molecular Formula: C12H24O2* Molecular Weight: 200.32 g/mol

Q10: What analytical techniques are used to identify and quantify this compound?

A10: Common methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies volatile compounds based on their mass-to-charge ratio, allowing for the identification and quantification of this compound in complex mixtures [, , , , , , , , , , , , ].
  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is often coupled with GC-MS and involves the extraction of volatile compounds from the headspace above a sample, improving the sensitivity and selectivity of the analysis [, , , , ].
  • Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with a human assessor or a detector that can sense odors, allowing for the identification of aroma-active compounds, including this compound, in complex mixtures like fruit extracts [, , ].

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